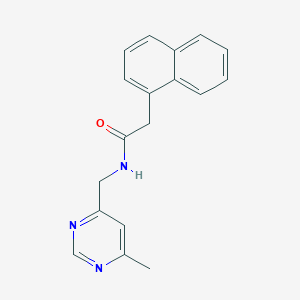![molecular formula C18H18FNO3S B2910002 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034513-19-2](/img/structure/B2910002.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide: is a complex organic compound characterized by the presence of a benzofuran moiety, a fluorophenyl group, and a methanesulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring using a suitable alkyl halide in the presence of a base.
Attachment of the Fluorophenyl Group: This can be done via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: 1-(2-fluorophenyl)propan-2-ylbenzofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the fluorophenyl group can interact with hydrophobic pockets in proteins. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Aminoethyl methacrylate: A compound with a similar methanesulfonamide group.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the combination of its benzofuran, fluorophenyl, and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(10-16-11-14-6-3-5-9-18(14)23-16)20-24(21,22)12-15-7-2-4-8-17(15)19/h2-9,11,13,20H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGXTURSSJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
![1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane](/img/structure/B2909920.png)
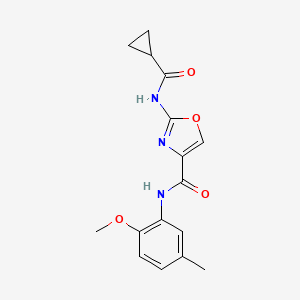
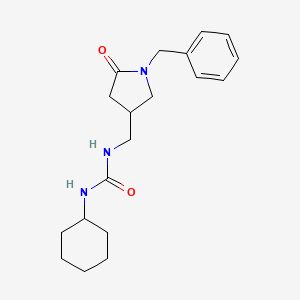
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)
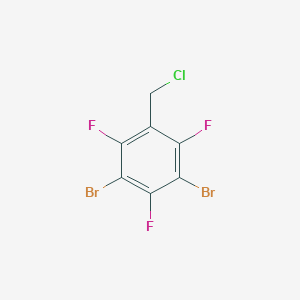
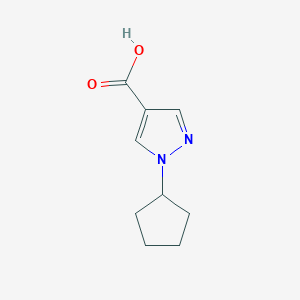
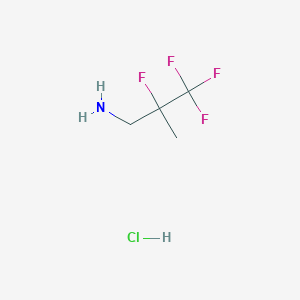

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2909932.png)
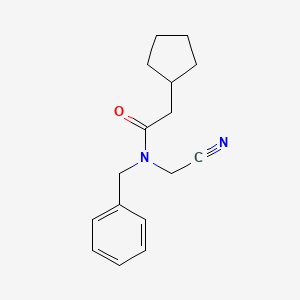
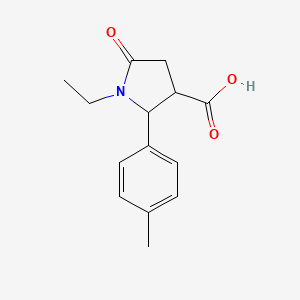
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)
